HELN_HELVI Heliocin
Description
HELN_HELVI Heliocin is an antimicrobial peptide (AMP) identified in the larvae of the tobacco budworm (Heliothis virescens, Lepidoptera: Noctuidae). It is part of the insect’s innate immune response, rapidly induced in hemocytes and fat body tissues upon bacterial infection . Heliocin exhibits significant antimicrobial activity, likely targeting bacterial chaperone protein DnaK, a critical component of bacterial stress response systems . Unlike some DnaK-modulating peptides, Heliocin lacks the Pro-Arg-Pro (PRP) motif but retains potent inhibitory activity, suggesting a unique binding mechanism .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
QRFIHPTYRPPPQPRRPVIMRA |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Virescein and Heliomicin
Both virescein and heliomicin are AMPs co-induced with Heliocin in H. virescens during infection. Key similarities and differences include:
- Structural Features : All three peptides lack the PRP motif, yet they are transcriptionally upregulated within 3 hours post-infection .
- Functional Role : While Heliocin’s DnaK inhibition is confirmed , the DnaK-modulating activity of virescein and heliomicin remains unstudied. Their primary role is presumed to involve direct bacterial membrane disruption.
- Expression Sites : All are synthesized in hemocytes and fat body tissues, indicating overlapping roles in systemic immunity .
2.2 Abaecin and Formaecin
These AMPs from distantly related insects (e.g., honeybee Apis mellifera) share functional parallels with Heliocin:
- DnaK Inhibition : Like Heliocin, abaecin and formaecin inhibit DnaK despite lacking the PRP motif .
- Structural Divergence : Abaecin is rich in proline, while Heliocin has a distinct cysteine-rich scaffold, suggesting convergent evolution in targeting DnaK .
Comparison with Functionally Similar Compounds
3.1 Oncocin (PRP-Containing PrAMP)
Oncocin, a well-studied Proline-rich Antimicrobial Peptide (PrAMP), serves as a benchmark for DnaK inhibition:
- PRP Motif : Oncocin’s PRP motif is critical for binding DnaK’s substrate cleft . In contrast, Heliocin’s PRP-independent mechanism implies interaction with alternative DnaK domains .
- Antimicrobial Potency: Both peptides exhibit comparable antibacterial efficacy, but Heliocin’s broader taxonomic activity (e.g., against Gram-negative bacteria) is hypothesized due to its multi-site binding .
3.2 Gloverin-like AMPs
Gloverin homologs in H. virescens share Heliocin’s induction profile but differ mechanistically:
- Mode of Action : Gloverins disrupt bacterial membrane integrity, whereas Heliocin targets intracellular DnaK .
- Structural Class : Heliocin belongs to the cecropin family, while gloverins are glycine-rich peptides .
Data Table: Comparative Analysis of Heliocin and Similar Compounds
Key Research Findings
- DnaK Binding Flexibility : Heliocin’s PRP-independent inhibition challenges the assumption that the PRP motif is essential for DnaK interaction. This aligns with studies showing AMPs bind DnaK at multiple sites (e.g., the C-terminal domain) .
- Rapid Immune Response : Heliocin, virescein, and heliomicin are induced within 3 hours post-infection, highlighting their role as first-line defenses .
- Functional Redundancy : Co-expression of structurally diverse AMPs in H. virescens ensures robust antimicrobial coverage through complementary mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
